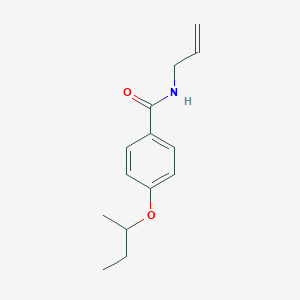![molecular formula C12H19NO B268325 N-[2-(4-methylphenoxy)ethyl]propan-2-amine](/img/structure/B268325.png)
N-[2-(4-methylphenoxy)ethyl]propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methylphenoxy)ethyl]propan-2-amine, commonly known as 4-MEC, is a synthetic cathinone that belongs to the amphetamine class of drugs. It is a designer drug that has gained popularity in the recreational drug market due to its stimulant effects. However, the scientific community has also shown interest in this compound due to its potential therapeutic applications. In
Applications De Recherche Scientifique
4-MEC has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD). It has also shown promise as a cognitive enhancer and a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of 4-MEC is not fully understood. However, it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. This leads to increased stimulation of the central nervous system and a feeling of euphoria.
Biochemical and Physiological Effects:
4-MEC has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation, dry mouth, and decreased appetite. Long-term use of 4-MEC can lead to addiction, psychosis, and other adverse health effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-MEC in lab experiments is its potency and selectivity. It can be used to study the effects of dopamine, norepinephrine, and serotonin on the brain and behavior. However, the use of 4-MEC in lab experiments is limited by its potential for abuse and addiction.
Orientations Futures
There are several future directions for research on 4-MEC. One area of interest is its potential as a treatment for neurodegenerative diseases. Another area of research is its effects on cognitive function and memory. Additionally, further studies are needed to understand the long-term effects of 4-MEC use and its potential for addiction and abuse.
Conclusion:
In conclusion, 4-MEC is a synthetic cathinone that has gained popularity in the recreational drug market. However, it also has potential therapeutic applications and has been studied for its effects on the brain and behavior. While 4-MEC has advantages for lab experiments, its use is limited by its potential for addiction and abuse. Future research on 4-MEC should focus on its potential therapeutic applications and long-term effects.
Méthodes De Synthèse
The synthesis of 4-MEC involves the reaction of 4-methylpropiophenone with ethylamine and paraformaldehyde in the presence of glacial acetic acid and hydrochloric acid. The resulting product is then purified through recrystallization. The purity and yield of the final product can be improved through various modifications in the synthesis process.
Propriétés
Nom du produit |
N-[2-(4-methylphenoxy)ethyl]propan-2-amine |
|---|---|
Formule moléculaire |
C12H19NO |
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
N-[2-(4-methylphenoxy)ethyl]propan-2-amine |
InChI |
InChI=1S/C12H19NO/c1-10(2)13-8-9-14-12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3 |
Clé InChI |
FDLNWIWPYNPXRN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCNC(C)C |
SMILES canonique |
CC1=CC=C(C=C1)OCCNC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268243.png)

![N-(2-methoxyethyl)-2-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B268248.png)



![2-[(3-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268256.png)
![1-[(2-isopropylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268257.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B268259.png)

![2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B268261.png)


